molecular formula C70H68N6O10 B586728 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 1391052-20-2

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol

Cat. No.: B586728
CAS No.: 1391052-20-2
M. Wt: 1153.346
InChI Key: ZOLSKKJCANHELJ-UHFFFAOYSA-N
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Description

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol is a complex organic compound with multiple functional groups It is characterized by the presence of carbazole moieties, hydroxy groups, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves multiple steps, including the formation of carbazole derivatives, etherification, and amination reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ether linkages and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H68N6O10/c77-45(41-83-63-29-11-23-57-67(63)49-15-1-5-19-53(49)71-57)37-75(38-46(78)42-84-64-30-12-24-58-68(64)50-16-2-6-20-54(50)72-58)33-35-81-61-27-9-10-28-62(61)82-36-34-76(39-47(79)43-85-65-31-13-25-59-69(65)51-17-3-7-21-55(51)73-59)40-48(80)44-86-66-32-14-26-60-70(66)52-18-4-8-22-56(52)74-60/h1-32,45-48,71-74,77-80H,33-44H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLSKKJCANHELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN(CCOC4=CC=CC=C4OCCN(CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)CC(COC8=CC=CC9=C8C1=CC=CC=C1N9)O)CC(COC1=CC=CC2=C1C1=CC=CC=C1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H68N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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